Gulose is a naturally occurring sugar, specifically an aldohexose, and can be derived from various polysaccharides or synthesized through chemical methods. The carbon-13 labeling can be introduced during synthesis using specific isotopic precursors.
D-[2-13C]gulose is classified as a monosaccharide and more specifically as an aldohexose. It belongs to the family of carbohydrates and is categorized under the broader classification of sugars, which includes other hexoses like glucose and galactose.
The synthesis of D-[2-13C]gulose typically involves several chemical reactions that introduce the carbon-13 isotope at the second carbon position. Common methods include:
D-[2-13C]gulose has a molecular formula of C₆H₁₂O₆, but with the incorporation of the carbon-13 isotope at the second carbon position, its structural representation changes slightly in terms of isotopic labeling. The structural formula maintains the typical hexose configuration with an aldehyde group at one end.
The molecular weight of D-[2-13C]gulose is approximately 180.18 g/mol. The presence of carbon-13 allows for distinct peaks in nuclear magnetic resonance spectra, facilitating its identification and quantification in complex mixtures.
D-[2-13C]gulose participates in various chemical reactions typical of monosaccharides, including:
The glycosylation reactions often require activation of the anomeric carbon through halogenation or conversion to a more reactive species like a glycosyl triflate. Control over stereochemistry during these reactions is crucial for synthesizing desired products .
The mechanism by which D-[2-13C]gulose acts in biological systems primarily involves its role as a substrate for various enzymes involved in carbohydrate metabolism. When incorporated into polysaccharides or glycoconjugates, it can influence metabolic pathways due to its isotopic labeling.
Studies utilizing D-[2-13C]gulose have shown its utility in tracing metabolic pathways and understanding enzyme kinetics through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into carbohydrate metabolism .
D-[2-13C]gulose appears as a white crystalline solid at room temperature. It is soluble in water, reflecting typical properties of sugars.
The compound exhibits typical reactivity for aldehydes and alcohols, participating readily in oxidation-reduction reactions and forming glycosides through nucleophilic attack on its anomeric carbon.
Relevant data includes:
D-[2-13C]gulose is widely used in scientific research for:
The incorporation of stable isotopes like carbon-13 into sugars enhances the resolution and sensitivity of analytical techniques, making D-[2-13C]gulose an invaluable tool in biochemical research .
The synthesis of position-specific ¹³C-labeled monosaccharides like D-[2-¹³C]gulose demands precise chemical or enzymatic strategies to ensure isotopic integrity and regioselectivity. Unlike common hexoses (e.g., glucose), gulose is a C-3 epimer of galactose and is not commercially abundant, necessitating de novo synthesis from simpler ¹³C-labeled precursors. Two primary methodologies dominate:
Chemical Synthesis via Kiliani-Fischer Extension:This classic approach elongates aldoses by one carbon using cyanide addition. For D-[2-¹³C]gulose, D-[1-¹³C]arabinose reacts with K¹³CN to form two epimeric nitriles, which undergo hydrolysis and lactonization to yield a mixture of D-[2-¹³C]gulose and D-[2-¹³C]glucose. The epimers are separable via chromatographic techniques (e.g., borate-affinity chromatography), though yields are modest (typically 15–25% for gulose) due to stereochemical heterogeneity [4].
Enzymatic Transformation:Biocatalytic routes offer superior stereocontrol. One method employs L-gulono-1,4-lactone oxidase on ¹³C-labeled glucose derivatives, but isotopic scrambling is a risk. A more targeted strategy uses E. coli aldolases (e.g., FucA or RhaD) to catalyze aldol condensation between [¹³C]formaldehyde (C1 donor) and D-ribose-5-phosphate (C5 acceptor). The resulting hexoses are phosphorylated, and position-specific labeling is preserved. Enzymatic synthesis achieves higher isotopic purity (>98%) but requires optimized enzyme immobilization and cofactor regeneration systems [4] [8].
Critical Challenges:
Table 1: Comparison of Synthesis Methods for D-[2-¹³C]gulose
Method | Precursor | Isotopic Purity | Yield | Key Limitation |
---|---|---|---|---|
Kiliani-Fischer | D-[1-¹³C]arabinose | 90–95% | 15–25% | Low gulose selectivity |
Enzymatic aldolase | [¹³C]Formaldehyde | 97–99% | 30–40% | Cofactor dependency |
Positional ¹³C labeling, such as C-2 in gulose, enables high-resolution mapping of carbon fate in metabolic networks by exploiting the non-random transfer of isotopes through enzymatic cascades. D-[2-¹³C]gulose serves as a critical tracer for elucidating L-gulose metabolism, pentose phosphate pathway (PPP) engagement, and nucleoside sugar cycles:
Pathway-Specific Signatures:Upon phosphorylation to gulose-6-phosphate, isomerization to glucose-6-phosphate (G6P) by phosphohexose isomerase introduces the label at C-2. Subsequent PPP oxidation by glucose-6-phosphate dehydrogenase (G6PDH) decarboxylates C-1, leaving C-2 intact. Thus, detection of ¹³C in sedoheptulose-7-phosphate (M+1) or ribose-5-phosphate (M+1) confirms PPP activity. In contrast, Entner-Doudoroff pathway (EDP) metabolism would redistribute the label to C-1 of pyruvate via KDPG aldolase cleavage [1] [8].
Fragmentation Analysis for Positional Confirmation:Gas chromatography-mass spectrometry (GC-MS) of alditol acetates or TMS derivatives allows positional assessment. For D-[2-¹³C]gulose-derived metabolites, key fragments include:
m/z 217/218 (C3–C6 fragment): Absence of label here excludes scrambling.This mirrors techniques validated for [¹³C]glucose [7].
Quantifying Flux Ratios:Isotopic steady-state modeling of labeling in downstream metabolites (e.g., alanine, lactate) reveals flux splits. For instance, ¹³C enrichment in alanine C-2 indicates direct glycolysis of gulose-derived G6P, while enrichment in serine C-2 or C-3 reflects PPP versus glycolysis contributions [1] [2].
Table 2: Diagnostic MS Fragments for D-[2-¹³C]gulose Metabolism
Metabolite | Fragment (m/z) | Mass Shift | Inference |
---|---|---|---|
Hexose-6-phosphate | 160/161 (C1–C2) | M+1 | C-2 labeling confirmed |
Ribose-5-phosphate | 200/201 (C1–C2) | M+1 | Oxidative PPP entry |
Pyruvate | 174/175 (C2–C3) | M+1 | Glycolysis/EDP activity |
The position of ¹³C labeling profoundly impacts tracer sensitivity in distinguishing parallel pathways. D-[2-¹³C]gulose offers distinct advantages over [1-¹³C]gulose for resolving PPP, EDP, and glycolytic fluxes:
[2-¹³C]gulose: Retains ¹³C after G6PDH decarboxylation. Detection of M+1 ribose-5-phosphate or sedoheptulose-7-phosphate provides direct evidence of PPP flux. In EDP, cleavage of 6-phosphogluconate (derived from gulose) yields [2-¹³C]glyceraldehyde-3-phosphate (GAP) and unlabeled pyruvate. Thus, pyruvate M+0 contrasts with PPP-derived pyruvate (M+1 if via triose recombination) [1] [8].
Sensitivity to Decarboxylation Reactions:The C-1 label is lost during oxidative decarboxylations (e.g., G6PDH, 6PGDH), making [1-¹³C]gulose ineffective for quantifying PPP flux splits. In contrast, C-2 survives these steps, enabling robust flux ratio analysis. For example, the ratio of ¹³C-alanine (M+1) from [2-¹³C]gulose versus total alanine directly reports on glycolytic flux [1] [5].
Isotopomer Network Complexity:[1-¹³C]gulose generates symmetric labeling patterns in fructose-6-phosphate (F6P) via transaldolase/transketolase, diluting signal specificity. [2-¹³C]gulose produces asymmetric F6P labeling (¹³C at C-2), which propagates uniquely to nucleotides (e.g., UDP-hexoses) and glycans, facilitating in vivo glycan tracking [7] [8].
Table 3: Pathway Discrimination Efficiency of Gulose Isotopomers
Pathway | [1-¹³C]gulose Signal | [2-¹³C]gulose Signal | Advantage of C-2 Label |
---|---|---|---|
Oxidative PPP | ¹³CO₂ release | M+1 pentose phosphates | Direct PPP activity readout |
Non-oxidative PPP | M+1 hexose phosphates | Asymmetric M+1 F6P | Clear transketolase contribution |
EDP | M+1 pyruvate (C1) | M+0 pyruvate | Unambiguous EDP identification |
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